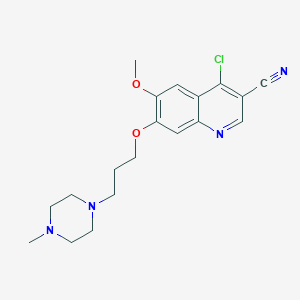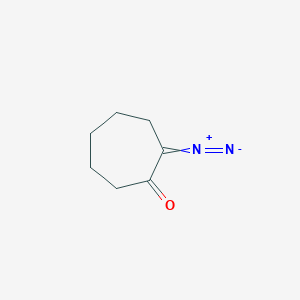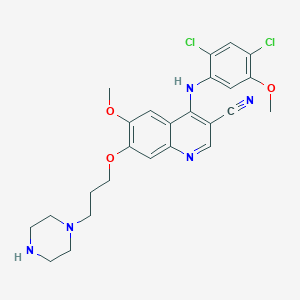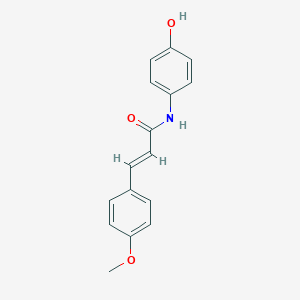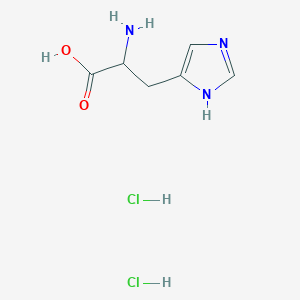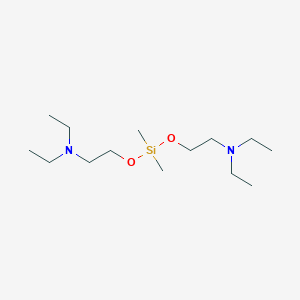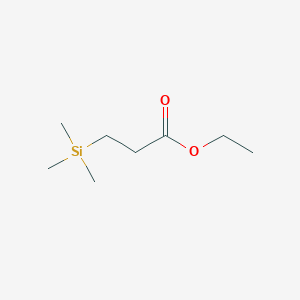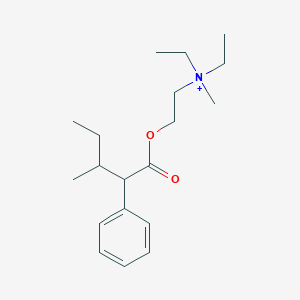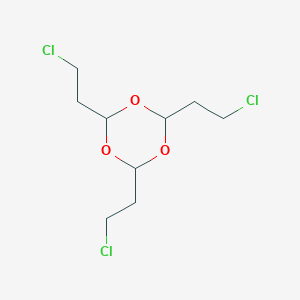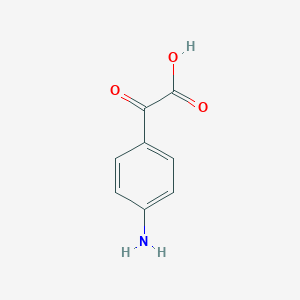
2-(4-Aminophenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Aminophenyl)-2-oxoacetic acid” is a chemical compound that is also known as 4-Aminophenylacetic acid . It is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Aminophenyl)-2-oxoacetic acid” has been reported in the literature . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “2-(4-Aminophenyl)-2-oxoacetic acid” can be represented by the linear formula: H2NC6H4CH2CO2H . The molecular weight of this compound is 151.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Aminophenyl)-2-oxoacetic acid” include its molecular weight of 151.16 and its form as a light yellow to tan powder . Its melting point is 201 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación
Sensing Applications
Specific Scientific Field
Chemistry, specifically the study of boronic acids.
Summary of the Application
Boronic acids, which can include aminophenyl compounds, are increasingly utilized in diverse areas of research. They have utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Methods of Application or Experimental Procedures
The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Antimicrobial Agents
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
Methods of Application or Experimental Procedures
The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
Results or Outcomes
The results revealed that certain compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains. For instance, one compound displayed potent activity with MIC values of 3.91, 7.81, and 1.56 µg/ml against S. aureus, E. coli, and P. aeruginosa, respectively .
Electronic Applications
Specific Scientific Field
Materials Science, specifically the study of aromatic polyimide films.
Summary of the Application
Aromatic polyimides, which can include aminophenyl compounds, have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .
Methods of Application or Experimental Procedures
Aromatic polyimide materials are used in a variety of high-tech domains, including electric insulating, microelectronics and optoelectronics, aerospace and aviation industries, due to their superior combination characteristics and variable processability .
Results or Outcomes
Aromatic polyimide films have found widespread use in electronic applications .
Interaction with Proton-Coupled Oligopeptide Transporter
Specific Scientific Field
Biochemistry
Summary of the Application
4-Aminophenylacetic acid (4-APAA), a peptide mimic lacking a peptide bond, has been shown to interact with a proton-coupled oligopeptide transporter .
Methods of Application or Experimental Procedures
Various experimental approaches have been used to show that 4-APAA interacts with a proton-coupled oligopeptide transporter .
Results or Outcomes
These studies show that 4-APAA can inhibit the transport of labeled peptides .
Synthesis of Heat-Resistant Biopolyurea
Specific Scientific Field
Biochemistry and Materials Science
Summary of the Application
The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials . It was produced by fermentation using genetically engineered Escherichia coli .
Methods of Application or Experimental Procedures
Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas .
Results or Outcomes
The decomposition temperatures for 10% weight loss (Td10) of the resulting polyureas were 276°C and 302°C, respectively, and were comparable with that of other thermostable aromatic polyureas . This study is the first to synthesize polyureas from the microbial aromatic diamine .
Synthesis of Substituted Benzothiazoles
Methods of Application or Experimental Procedures
Structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
Results or Outcomes
The results revealed that certain compounds have potent antibacterial activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTIQRYMOADNDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-oxoacetic acid | |
CAS RN |
15535-99-6 |
Source


|
| Record name | 4-Amino-α-oxobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15535-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

